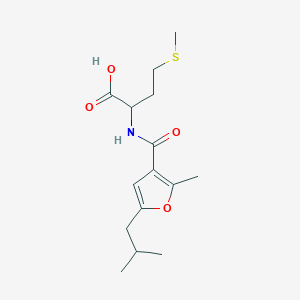

![molecular formula C17H14BrFN4O2S B5533834 4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5533834.png)

4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is part of a broader class of chemicals known as 1,2,4-triazoles, which are heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. 1,2,4-Triazoles are known for their diverse range of biological activities and applications in pharmaceuticals, agriculture, and materials science. The specific compound includes functional groups that suggest potential activity in various biological and chemical contexts.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of thiosemicarbazides with various aldehydes or ketones in the presence of acid or base catalysts. For compounds similar to the one specified, a multi-step synthesis process might be employed, starting with the preparation of the appropriate thiosemicarbazide followed by cyclization to form the triazole ring, and subsequent functionalization to introduce the bromo, fluoro, and dimethoxyphenyl groups (Hacer Bayrak et al., 2009).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry, as well as X-ray crystallography for solid-state analysis. These methods allow for the detailed examination of the compound's molecular geometry, electronic structure, and intermolecular interactions. Specific structural features, such as the disordered 4-bromobenzylidene group and dihedral angles between the benzene and triazole rings, can significantly influence the compound's reactivity and biological activity (H. Fun et al., 2009).

Chemical Reactions and Properties

1,2,4-Triazole derivatives can participate in various chemical reactions, including alkylation, acylation, and nucleophilic substitution, allowing for further modification of the compound. These reactions can alter the compound's chemical properties, such as solubility, stability, and reactivity, and thus its potential applications. The presence of bromo and fluoro substituents can make the compound amenable to cross-coupling reactions, which are valuable in the synthesis of more complex molecules (M. A. Kaldrikyan et al., 2016).

Propriétés

IUPAC Name |

4-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrFN4O2S/c1-24-14-6-3-10(8-15(14)25-2)16-21-22-17(26)23(16)20-9-11-7-12(18)4-5-13(11)19/h3-9H,1-2H3,(H,22,26)/b20-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODRPQIPEPHUHK-AWQFTUOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

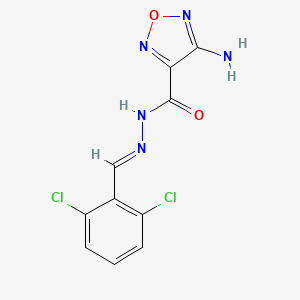

![6-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5533758.png)

![4-[3-(5-methyl-2-furyl)-5-nitro-1-benzofuran-2-yl]-3-buten-2-one](/img/structure/B5533783.png)

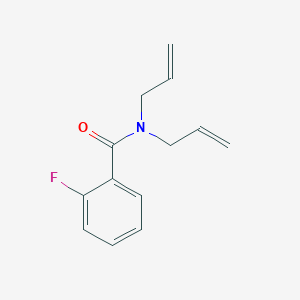

![2-(4-chlorobenzyl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5533790.png)

![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B5533800.png)

![N-(4-chloro-2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5533804.png)

![6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5533813.png)

![1-[(4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5533820.png)

![5-(2-chlorophenyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-furamide](/img/structure/B5533830.png)

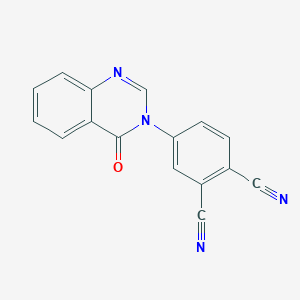

![2-[(2-{1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5533836.png)

![(4S)-N-ethyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-4-{[(methylthio)acetyl]amino}-L-prolinamide](/img/structure/B5533851.png)